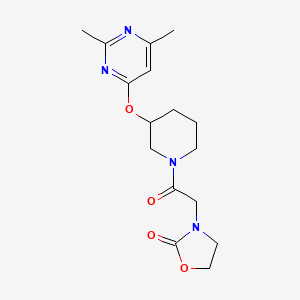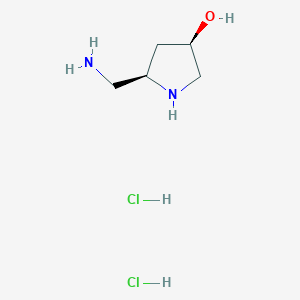![molecular formula C24H31N5O3 B2598633 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878423-03-1](/img/structure/B2598633.png)
6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- The synthesis process involves the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, yielding derivatives of 7,8-polymethylenehypoxanthines. These are precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines. Notably, 1,2-trimethylene-4,5,7,8-tetrahydro-6H-imidazo[4.5-e][1.4]diazepine-5,8-dione was obtained from these processes. The study primarily examined the antiviral and antihypertensive activities of these derivatives (Nilov et al., 1995).
Properties of Mesoionic Purinone Analogs :
- Research into mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealed that they predominantly exist in the C3-H tautomeric form and are prone to hydrolytic ring-opening reactions to produce 2-(4-imidazol-idon-2-ylidenyl)acetamides. A distinctive triazacyclopent-[cd]indene was produced from one such compound through a 1,3-dipolar cycloaddition reaction (Coburn & Taylor, 1982).
Development of Novel Purine Diones :
- Researchers synthesized new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation. The essential compounds for this process were derived from a series of reactions starting from 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (Simo et al., 1998).
Applications in Molecular Modeling and Pharmacology
Spectral Characterization and Molecular Modeling :
- The study on esters with imidazo[1,5-c]quinazoline-3,5-dione ring involved the reaction of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethyl bromoacetate, yielding products like MEPIQ and BEPIQ. Extensive spectral characterization was performed, and quantum-mechanical modeling using the DFT method was applied to explain why certain conformers were formed and their stability (Hęclik et al., 2017).
Synthesis and Evaluation of Antidepressant Agents :
- A range of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity to serotonin receptors and as phosphodiesterase inhibitors. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic activities, with molecular modeling shedding light on the significance of fluorinated arylpiperazinylalkyl derivatives for potential therapeutic applications (Zagórska et al., 2016).
Anti-Leishmanial Activity :
- A series of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones was synthesized and evaluated for their anti-leishmanial and anti-fungal activities. This research aimed at exploring new potential anti-microbial agents (Hussain et al., 2016).
Wirkmechanismus
The synthesis process of isoindoline-1,3-diones is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents . .
Eigenschaften
IUPAC Name |
6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-5-32-16-10-15-27-17(2)18(3)29-20-21(25-23(27)29)26(4)24(31)28(22(20)30)14-9-13-19-11-7-6-8-12-19/h6-8,11-12H,5,9-10,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMZMAVCCDRRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)


![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)




![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)